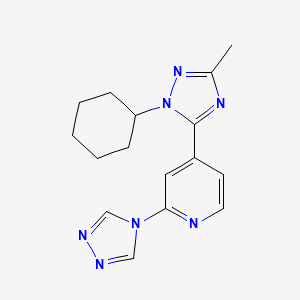

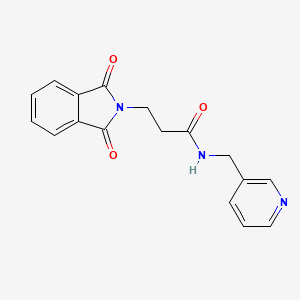

![molecular formula C10H14N4O3 B5533820 1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)

1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine" belongs to a class of organic compounds that are characterized by the presence of a pyrazole ring attached to a piperidine moiety via an acetyl linker. This structural motif is of interest due to its potential in various chemical and pharmacological applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that can include nucleophilic aromatic substitution, hydrogenation, and halogenation processes. For example, Fussell et al. (2012) describe a robust three-step synthesis of a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, crucial in the synthesis of Crizotinib, highlighting the complexities involved in synthesizing such compounds (Fussell, Luan, Peach, & Scotney, 2012).

Molecular Structure Analysis

Molecular structure investigations often involve X-ray crystallography, DFT calculations, and Hirshfeld analyses to elucidate the arrangement of atoms and the electronic properties of the molecule. Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and provided detailed molecular structure investigations, demonstrating the complexity and diversity of molecular interactions controlling the molecular packing of such compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Chemical Reactions and Properties

The chemical reactions of compounds containing the pyrazole and piperidine units can vary widely depending on the substituents and reaction conditions. For example, Abdallah, Salaheldin, and Radwan (2007) explored the reactivity of 4-nitrophenyl-1-piperidinostyrene, leading to the synthesis of various derivatives including pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, showcasing the versatile chemistry of these motifs (Abdallah, Salaheldin, & Radwan, 2007).

作用機序

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

As for the safety and hazards, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

将来の方向性

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

特性

IUPAC Name |

2-(4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c15-10(12-4-2-1-3-5-12)8-13-7-9(6-11-13)14(16)17/h6-7H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYAPFSMPGWTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

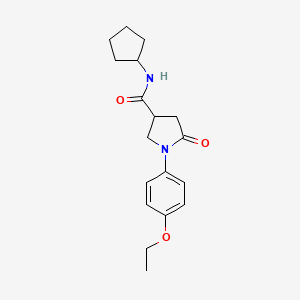

![N-ethyl-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533744.png)

![1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5533770.png)

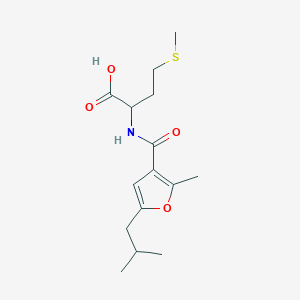

![4-[3-(5-methyl-2-furyl)-5-nitro-1-benzofuran-2-yl]-3-buten-2-one](/img/structure/B5533783.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)

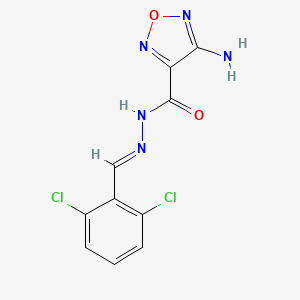

![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5533804.png)

![6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5533813.png)

![1-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5533835.png)

![2-[(2-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5533836.png)

![3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533838.png)